molecular formula C9H11NO B13035336 4-((1R)-1-Aminoprop-2-enyl)phenol

4-((1R)-1-Aminoprop-2-enyl)phenol

Cat. No.: B13035336
M. Wt: 149.19 g/mol
InChI Key: YVLLLFDQHSKYMV-SECBINFHSA-N
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Description

4-((1R)-1-Aminoprop-2-enyl)phenol is an organic compound that features both an amino group and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1R)-1-Aminoprop-2-enyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong base and an appropriate nucleophile to facilitate the substitution reaction . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant . This reaction is typically carried out in ethanol and can be completed in a short time under mild conditions.

Industrial Production Methods

Industrial production of phenolic compounds often involves the hydroxylation of benzene or the oxidation of cumene . These methods are scalable and can produce large quantities of phenolic compounds efficiently. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((1R)-1-Aminoprop-2-enyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Electrophilic Substitution: Dilute nitric acid for nitration, bromine water for bromination.

Major Products Formed

Comparison with Similar Compounds

4-((1R)-1-Aminoprop-2-enyl)phenol can be compared to other phenolic compounds such as hydroxybenzene and catechol. . Similar compounds include:

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-[(1R)-1-aminoprop-2-enyl]phenol

InChI

InChI=1S/C9H11NO/c1-2-9(10)7-3-5-8(11)6-4-7/h2-6,9,11H,1,10H2/t9-/m1/s1

InChI Key

YVLLLFDQHSKYMV-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC=C(C=C1)O)N

Canonical SMILES

C=CC(C1=CC=C(C=C1)O)N

Origin of Product

United States

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